molecular formula C16H16N2O3 B5748676 3-methyl-2-nitro-N-phenethylbenzamide

3-methyl-2-nitro-N-phenethylbenzamide

Cat. No.: B5748676
M. Wt: 284.31 g/mol
InChI Key: SIASCJFOUVWTMD-UHFFFAOYSA-N
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Description

3-methyl-2-nitro-N-phenethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group, a nitro group, and a phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-nitro-N-phenethylbenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with phenethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The purification process might involve recrystallization or chromatography techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-nitro-N-phenethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-2-nitro-N-phenethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethylamine moiety may also play a role in modulating neurotransmitter activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-nitro-N-phenethylbenzamide is unique due to the presence of both a nitro group and a phenethylamine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2-nitro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-6-5-9-14(15(12)18(20)21)16(19)17-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIASCJFOUVWTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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